Product packaging for 1-Propene, 3-(1,1-dimethylethoxy)-(Cat. No.:CAS No. 1471-04-1)

1-Propene, 3-(1,1-dimethylethoxy)-

Cat. No.: B074763
CAS No.: 1471-04-1
M. Wt: 114.19 g/mol
InChI Key: FHVRTMVXBVDWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Propene, 3-(1,1-dimethylethoxy)-, also known as Allyl tert-butyl ether, is an organic compound with the CAS Registry Number 1471-04-1 and a molecular formula of C 7 H 14 O . This compound has a calculated molecular weight of 114.19 g/mol and a LogP value of 2.16, indicating its relative hydrophobicity . Researchers can leverage its properties for various applications in analytical and organic chemistry. Research Applications & Value This compound is primarily used in analytical chemistry as a standard or analyte in method development. It can be effectively separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for Mass-Spec compatible applications) . The scalability of this analytical method also makes the compound suitable for pharmacokinetic studies and the isolation of impurities in preparative separations . Physical and Chemical Properties Calculated physicochemical properties include a boiling point of approximately 375.43 K (102.28 °C) and a melting point of 191.54 K (-81.61 °C) . Other Joback Calculated properties are available, such as an enthalpy of formation in the gas phase (ΔfH°gas) of -203.35 kJ/mol and a critical temperature (Tc) of 554.36 K . Quality & Handling This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle the compound with appropriate safety precautions in a well-ventilated laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B074763 1-Propene, 3-(1,1-dimethylethoxy)- CAS No. 1471-04-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1471-04-1

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-methyl-2-prop-2-enoxypropane

InChI

InChI=1S/C7H14O/c1-5-6-8-7(2,3)4/h5H,1,6H2,2-4H3

InChI Key

FHVRTMVXBVDWCK-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC=C

Canonical SMILES

CC(C)(C)OCC=C

Other CAS No.

1471-04-1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Propene, 3 1,1 Dimethylethoxy

Classical Etherification Approaches and Their Mechanistic Underpinnings for Allylic Systems

Traditional methods for ether synthesis remain foundational in organic chemistry, offering reliable and well-understood pathways to the target molecule. For allylic systems like 1-Propene, 3-(1,1-dimethylethoxy)-, the Williamson ether synthesis and acid-catalyzed additions are the most prominent classical methods.

Optimized Williamson Ether Synthesis Variants for 1-Propene, 3-(1,1-dimethylethoxy)-

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbrainly.in The reaction mechanism is a bimolecular nucleophilic substitution (SN2), where an alkoxide ion acts as the nucleophile and displaces a leaving group (typically a halide) from an organohalide. wikipedia.orgmasterorganicchemistry.com

For the synthesis of 1-Propene, 3-(1,1-dimethylethoxy)-, two retrosynthetic disconnections are possible:

Reaction of a tert-butoxide salt with an allyl halide.

Reaction of an allyloxide salt with a tert-butyl halide.

The SN2 mechanism strongly favors primary and methyl halides and is sensitive to steric hindrance. masterorganicchemistry.com Consequently, the second approach, using a tertiary tert-butyl halide, is not feasible as it would predominantly lead to an elimination (E2) reaction, yielding isobutylene (B52900) rather than the desired ether. wikipedia.orgmasterorganicchemistry.com Therefore, the most effective Williamson strategy involves the reaction of a tert-butoxide salt with an allyl halide (e.g., allyl chloride or allyl bromide).

Optimization of this synthesis involves careful selection of the base, solvent, and reaction conditions to maximize yield and minimize side reactions. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often used to deprotonate tert-butyl alcohol in situ to form the tert-butoxide nucleophile. masterorganicchemistry.com Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are commonly employed to dissolve the reactants and facilitate the SN2 reaction. brainly.in

A notable variant involves the use of basic lead carbonate as a catalyst for the reaction between various alcohols and tert-butyl bromide under solvent-free conditions. sci-hub.se This method has been reported to produce 3-tert-butoxyprop-1-ene in good yield, demonstrating a practical and efficient alternative to traditional solution-phase synthesis. sci-hub.se

ReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
tert-Butyl alcohol, Allyl bromideSodium Hydride (NaH)THFReflux475-
Allyl alcohol, tert-Butyl bromideBasic Lead CarbonateSolvent-free35-451-2.2585 sci-hub.se
Potassium tert-butoxide, Allyl chloridePhase Transfer CatalystDichloromethane/Water25290-

Note: Data in this table is representative of typical conditions and may not correspond to a single specific literature report unless cited.

Acid-Catalyzed Additions of tert-Butyl Alcohol to Propene Derivatives

Acid-catalyzed reactions provide an alternative route to tert-butyl ethers. This method typically involves the reaction of an alcohol with an alkene that can form a stable carbocation. For the synthesis of 1-Propene, 3-(1,1-dimethylethoxy)-, the most logical approach is the reaction of allyl alcohol with 2-methylpropene (isobutylene) in the presence of a strong acid catalyst. study.com

The mechanism proceeds through the following steps:

Protonation of isobutylene by the acid catalyst to form a stable tertiary carbocation (the tert-butyl cation).

Nucleophilic attack of the hydroxyl group of allyl alcohol on the tert-butyl cation.

Deprotonation of the resulting oxonium ion to yield the final ether product and regenerate the acid catalyst. study.com

A variety of acid catalysts can be employed, including homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid (PTSA), as well as heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or heteropoly acids. researchgate.netmdpi.com The use of heterogeneous catalysts is particularly advantageous for industrial applications due to their ease of separation and reusability.

AlcoholAlkeneCatalystTemperature (°C)Yield (%)Reference
Allyl AlcoholIsobutyleneSulfuric Acid (H₂SO₄)25-40Moderate study.com
Allyl AlcoholIsobutyleneAmberlyst-1560High researchgate.net
tert-Butyl AlcoholAllyl Chloridep-Toluenesulfonic acid50Low-

Note: Data in this table is representative of typical conditions and may not correspond to a single specific literature report unless cited.

Modern Catalytic Syntheses of Alkenyl Ethers Applied to 1-Propene, 3-(1,1-dimethylethoxy)-

While classical methods are robust, modern catalytic strategies offer milder reaction conditions, greater functional group tolerance, and novel pathways for ether synthesis.

Transition Metal-Catalyzed Etherification Strategies for 1-Propene, 3-(1,1-dimethylethoxy)-

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-O bonds in ethers. researchgate.net Catalytic systems based on palladium, copper, and ruthenium have been developed for various etherification reactions. researchgate.netresearchgate.net

A prominent example is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, initially developed for C-N bond formation but successfully extended to C-O coupling. organic-chemistry.org This methodology is particularly effective for the synthesis of aryl tert-butyl ethers from aryl halides and sodium tert-butoxide, utilizing specialized phosphine (B1218219) ligands to facilitate the reaction. organic-chemistry.org Applying this strategy to an allylic system could involve the coupling of an allyl halide or acetate with tert-butyl alcohol or its corresponding alkoxide. The reaction would likely proceed via a palladium-π-allyl intermediate, which is then intercepted by the tert-butoxide nucleophile.

Ruthenium-based pincer complexes have also been reported to catalyze the dehydrative etherification of alcohols, providing a direct and atom-economical route that generates water as the only byproduct. researchgate.net Such a strategy could potentially be applied to the direct coupling of allyl alcohol and tert-butyl alcohol.

Organocatalytic Methods for the Synthesis of 1-Propene, 3-(1,1-dimethylethoxy)-

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. For C-O bond formation, nucleophilic amine catalysts have been shown to be effective. For instance, the asymmetric allylic substitution of Morita–Baylis–Hillman (MBH) carbonates with phenols can be mediated by chiral amine catalysts to produce optically active aryl allyl ethers. nih.gov

Adapting this methodology for the synthesis of 1-Propene, 3-(1,1-dimethylethoxy)- would involve using tert-butyl alcohol as the nucleophile. The significant steric bulk of the tert-butyl group presents a considerable challenge for this reaction, potentially hindering the nucleophilic attack. However, the development of highly active organocatalysts could overcome this limitation, offering a metal-free pathway to the target ether.

Stereoselective and Regioselective Synthesis of 1-Propene, 3-(1,1-dimethylethoxy)- and its Chiral Analogs

The target molecule, 1-Propene, 3-(1,1-dimethylethoxy)-, is achiral. However, the synthesis of its chiral analogs is an important consideration for applications in asymmetric synthesis.

Stereoselectivity: A straightforward approach to synthesizing chiral analogs relies on the stereospecific nature of the Williamson ether synthesis. The SN2 reaction proceeds with a complete inversion of configuration at the electrophilic carbon center. Therefore, starting with an enantiomerically pure substituted allyl halide, such as (R)-3-chloro-1-butene, and reacting it with sodium tert-butoxide would yield the corresponding chiral ether, (S)-3-(tert-butoxy)-1-butene, with high enantiomeric purity.

Regioselectivity: The issue of regioselectivity arises when using substituted allylic substrates in transition metal-catalyzed reactions. These reactions often form a symmetrical π-allyl metal complex as an intermediate. The subsequent nucleophilic attack by the alkoxide can occur at either of the two terminal carbons of the allyl system. The final product distribution is influenced by a combination of electronic and steric factors, which are dependent on the specific catalyst, ligands, and substrate used. Controlling regioselectivity is a key challenge in the synthesis of substituted allylic ethers via these modern catalytic methods.

Green Chemistry Principles and Sustainable Synthetic Routes for 1-Propene, 3-(1,1-dimethylethoxy)-

The development of synthetic methodologies for specialty chemicals such as 1-Propene, 3-(1,1-dimethylethoxy)-, also known as allyl tert-butyl ether, is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Traditional synthesis of ethers often involves volatile organic solvents, harsh reaction conditions, and the production of significant waste streams. In contrast, modern sustainable routes focus on improving efficiency by minimizing waste, avoiding toxic reagents and solvents, and utilizing catalytic methods. The application of these principles to the synthesis of allylic ethers is critical for developing environmentally and economically viable industrial processes.

Solvent-Free and Aqueous Medium Approaches to Allylic Ether Formation

A key strategy in green chemistry is the reduction or replacement of hazardous solvents. For the synthesis of 1-Propene, 3-(1,1-dimethylethoxy)- and related allylic ethers, solvent-free and aqueous-based methods represent significant advancements.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer substantial environmental benefits by eliminating a major source of industrial waste and potential contamination. Research has demonstrated a simple and efficient solvent-free synthesis of tert-butyl ethers, including 1-Propene, 3-(1,1-dimethylethoxy)-. In one method, various alcohols, including allyl alcohol, react smoothly with tert-butyl bromide in the presence of basic lead carbonate as a catalyst. sci-hub.se This reaction proceeds at a mild temperature of 35–45°C, achieving a good yield of 85% for 3-tert-butoxy prop-1-ene. sci-hub.se A significant advantage of this method is that the catalyst can be easily recovered through simple filtration and reused multiple times without a noticeable loss of activity. sci-hub.se

Other solvent-free approaches for the preparation of allyl ethers have been developed using solid potassium hydroxide, which acts as both a base and a reaction medium, reacting with allyl bromide to produce the desired ether in high yields. ias.ac.in These methods avoid the need for specialized apparatus like microwave irradiators and can be performed under mild conditions. ias.ac.in

Aqueous and Green Solvent Approaches:

While solvent-free conditions are ideal, the use of environmentally benign solvents like water or ethanol provides a sustainable alternative when a solvent is necessary. Water is an especially attractive medium due to its non-toxicity, non-flammability, and abundance. In the context of allylic etherification, water and ethanol can serve as beneficial green solvents. oup.com Their protic and polar nature can facilitate catalytic cycles and, in some cases, suppress side reactions that might occur under neat conditions. oup.com For instance, the selective modification of phenolic compounds with allyl chloride to form aryl allyl ethers has been successfully carried out in ethanol, a renewable and environmentally friendly solvent, with quantitative yields. rsc.org The integration of cooperative catalysis with green solvents like water or ethanol is a key strategy in developing sustainable platforms for allylic C-H functionalization, which aligns with the goals of modern fine chemical synthesis. oup.com

Atom Economy and E-Factor Considerations in 1-Propene, 3-(1,1-dimethylethoxy)- Production

To quantify the environmental performance and sustainability of a chemical process, green chemistry employs several metrics, with Atom Economy and the Environmental Factor (E-Factor) being two of the most prominent. igitsarang.ac.in

Atom Economy:

Introduced by Barry Trost, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov It provides a theoretical measure of how much waste a reaction generates. The formula for percent atom economy is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

For the synthesis of 1-Propene, 3-(1,1-dimethylethoxy)- from allyl alcohol and tert-butyl bromide, the reaction is:

C₃H₆O + C₄H₉Br → C₇H₁₄O + HBr

The calculation demonstrates that, even if the reaction proceeds with a 100% chemical yield, a significant portion of the reactant mass is converted into the hydrogen bromide byproduct, resulting in a lower atom economy. libretexts.org Addition reactions, which incorporate all reactant atoms into the final product, have a 100% atom economy and are considered ideal from this perspective. nih.govscranton.edu

Table 1: Atom Economy Calculation for the Synthesis of 1-Propene, 3-(1,1-dimethylethoxy)-
ComponentChemical FormulaMolecular Weight (g/mol)Role
Allyl alcoholC₃H₆O58.08Reactant
tert-Butyl bromideC₄H₉Br137.02Reactant
Total Reactant Mass-195.10-
1-Propene, 3-(1,1-dimethylethoxy)-C₇H₁₄O114.21Desired Product
Hydrogen bromideHBr80.91Byproduct
Percent Atom Economy = (114.21 / 195.10) x 10058.54%

E-Factor (Environmental Factor):

The E-Factor provides a more comprehensive measure of the waste produced in a process. It is defined as the total mass of waste generated per unit of product. libretexts.org

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-Factor accounts for all sources of waste, including reaction byproducts, unreacted starting materials, solvent losses, and process aids. youtube.comgreenchemistry-toolkit.org The ideal E-Factor is 0. libretexts.org In practice, E-Factors vary significantly across different sectors of the chemical industry. Bulk chemical production typically has E-Factors between 1 and 5, while the fine chemical and pharmaceutical industries can have values that are substantially higher, sometimes exceeding 100, largely due to more complex multi-step syntheses and extensive purification procedures. libretexts.org

For the solvent-free synthesis of 1-Propene, 3-(1,1-dimethylethoxy)- with an 85% yield, a simplified E-Factor can be calculated considering only the waste from reactants.

Table 2: Sample E-Factor Calculation (Reactant Waste Only)
ComponentMass Input (based on 10 mmol scale)Mass Output
Allyl alcohol (limiting reactant)0.58 gProduct (85% yield): 0.97 g
tert-Butyl bromide (excess)2.74 g
Total Reactant Input3.32 g
Waste Calculation
Mass of Reactant WasteTotal Input - Mass of Product = 3.32 g - 0.97 g = 2.35 g
E-FactorMass of Waste / Mass of Product = 2.35 g / 0.97 g = 2.42

Reaction Mechanisms and Reactivity Profiles of 1 Propene, 3 1,1 Dimethylethoxy

Electrophilic Additions to the Allylic Double Bond of 1-Propene, 3-(1,1-dimethylethoxy)-

The electron-rich π-bond of the allyl group in 1-propene, 3-(1,1-dimethylethoxy)- serves as a reactive site for electrophilic attack. The outcomes of these reactions are influenced by the nature of the electrophile and the reaction conditions.

Halogenation Pathways and Reaction Intermediates

The halogenation of alkenes typically proceeds through an initial electrophilic attack by the halogen on the double bond. msu.edu With 1-propene, 3-(1,1-dimethylethoxy)-, the reaction with halogens like bromine (Br₂) or chlorine (Cl₂) is expected to form a cyclic halonium ion intermediate. This intermediate is then attacked by a nucleophile.

In non-nucleophilic solvents, the halide ion itself acts as the nucleophile, leading to the formation of a dihaloether. The regioselectivity of the attack on the cyclic halonium ion is influenced by both steric and electronic factors. The bulky tert-butoxy (B1229062) group may sterically hinder the attack at the C2 position, potentially favoring the formation of the 1,2-dihalo-3-(1,1-dimethylethoxy)propane.

However, under conditions of low halogen concentration and the presence of a radical initiator, allylic halogenation can occur. openochem.org This pathway involves the abstraction of an allylic hydrogen, leading to a resonance-stabilized allylic radical. youtube.comyoutube.com Subsequent reaction with a halogen molecule would yield a mixture of 1-halo-3-(1,1-dimethylethoxy)prop-2-ene and 3-halo-3-(1,1-dimethylethoxy)prop-1-ene.

Hydroboration-Oxidation Mechanisms and Stereochemical Outcomes

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.org In the case of 1-propene, 3-(1,1-dimethylethoxy)-, the boron atom of borane (B79455) (BH₃) adds to the terminal carbon (C1) of the double bond, the less substituted carbon, while a hydrogen atom adds to the internal carbon (C2). numberanalytics.comlibretexts.org This regioselectivity is primarily driven by steric factors, where the bulky borane moiety preferentially attacks the less hindered end of the alkene.

Table 1: Regio- and Stereochemical Outcome of Hydroboration-Oxidation

ReactantReagentsKey IntermediateProductStereochemistry
1-Propene, 3-(1,1-dimethylethoxy)-1. BH₃/THF 2. H₂O₂, NaOHTrialkylborane3-(1,1-dimethylethoxy)propan-1-olSyn-addition

Hydration and Oxymercuration-Demercuration Mechanistic Investigations

Acid-Catalyzed Hydration: Acid-catalyzed hydration of 1-propene, 3-(1,1-dimethylethoxy)- would proceed via a carbocation intermediate. Protonation of the double bond by a strong acid would lead to the more stable secondary carbocation at C2, following Markovnikov's rule. youtube.com However, a competing reaction under acidic conditions is the hydrolysis of the tert-butyl ether group, which can be catalyzed by strong acids to form tert-butyl alcohol and allyl alcohol. nih.gov

Table 2: Comparison of Hydration Methods

ReactionReagentsIntermediateRegioselectivityPotential Side Reactions
Acid-Catalyzed HydrationH₃O⁺Secondary CarbocationMarkovnikovEther hydrolysis, rearrangement (not in this case)
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄Mercurinium IonMarkovnikovNone (avoids rearrangement)

Pericyclic Reactions Involving 1-Propene, 3-(1,1-dimethylethoxy)-

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org 1-Propene, 3-(1,1-dimethylethoxy)- can potentially participate in several types of pericyclic reactions.

Claisen Rearrangement Studies of Related Allyl Vinyl Ethers

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org While 1-propene, 3-(1,1-dimethylethoxy)- is not an allyl vinyl ether itself, it is a precursor to substrates for such reactions. For instance, it can be converted to an allyl vinyl ether which can then undergo Claisen rearrangement. wikipedia.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org The rearrangement is highly stereospecific, with the stereochemistry of the product being dependent on the geometry of the starting allyl vinyl ether. organic-chemistry.org The presence of bulky substituents, like the tert-butyl group, can influence the preference for chair-like or boat-like transition states. nih.gov

Diels-Alder Reactions and Other Cycloaddition Chemistry

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgyoutube.com In this context, 1-propene, 3-(1,1-dimethylethoxy)- would act as the dienophile. Its reactivity in a Diels-Alder reaction would be influenced by the electronic nature of the double bond. The ether oxygen is not directly conjugated to the double bond, so its electronic effect is primarily inductive. The reactivity of the dienophile is enhanced by electron-withdrawing groups, while the diene's reactivity is enhanced by electron-donating groups. youtube.com Therefore, 1-propene, 3-(1,1-dimethylethoxy)- would be expected to react more readily with electron-rich dienes.

The stereochemistry of the Diels-Alder reaction is well-defined, with the reaction proceeding via a syn-addition to the dienophile. The "endo rule" often predicts the major product in reactions involving cyclic dienes, where the substituents on the dienophile point towards the developing diene bridge in the transition state. wikipedia.org Intramolecular Diels-Alder reactions are also possible if the diene and dienophile are part of the same molecule. youtube.com

Radical Reactions and Polymerization Chemistry of 1-Propene, 3-(1,1-dimethylethoxy)-

The allylic double bond in 1-Propene, 3-(1,1-dimethylethoxy)- is susceptible to radical-mediated transformations.

The addition of free radicals to the double bond of allyl ethers can be influenced by the nature of the attacking radical. For instance, theoretical studies on the addition of the tert-butyl radical to substituted alkenes provide insight into the factors governing these reactions. acs.org The presence of the ether oxygen can influence the regioselectivity of the addition. Radical reactions involving allyl compounds can also be subject to chain transfer, a characteristic feature of allyl polymerization. nih.gov This process can limit the molecular weight of the resulting polymers.

Allyl monomers, including allyl ethers, are generally known to be challenging to polymerize to high molecular weights via conventional free-radical methods due to degradative chain transfer. nih.govresearchgate.net However, research into the polymerization of allyl monomers continues, with various techniques being explored to achieve better control over the polymerization process and the resulting polymer architecture. For example, gradual addition of the free-radical initiator has been shown to significantly increase the conversion of allyl monomers in some systems. epo.org

Studies on the copolymerization of allyl ethers with other monomers have shown that the incorporation and effect on polymerization rate are highly dependent on the comonomer used. researchgate.net For instance, allyl phenyl ether shows significant copolymerization with acrylonitrile (B1666552) but has minimal incorporation with styrene. researchgate.net While specific controlled polymerization studies on 1-Propene, 3-(1,1-dimethylethoxy)- are not extensively detailed in the provided results, the general principles of allyl monomer polymerization apply. The synthesis of poly(allyl glycidyl (B131873) ether) and its subsequent modification highlights a strategy to create functional polymers from an allyl ether backbone. acs.org

Polymerization MethodKey FeaturesResulting Polymer Characteristics
Conventional Free-Radical Polymerization Prone to degradative chain transfer. nih.govresearchgate.netTypically results in oligomers or low molecular weight polymers. nih.gov
Controlled Radical Polymerization Aims to minimize chain transfer and control polymer growth.Potentially higher molecular weights and defined architectures.
Copolymerization Polymerization with one or more different monomers. researchgate.netPolymer properties depend on the comonomers and their reactivity ratios. researchgate.net

Cleavage and Rearrangement Reactions of the Ether Linkage in 1-Propene, 3-(1,1-dimethylethoxy)-

The ether linkage in 1-Propene, 3-(1,1-dimethylethoxy)- is susceptible to both cleavage under acidic conditions and thermal rearrangements.

Ethers are generally unreactive but can be cleaved by strong acids like HBr and HI. libretexts.org The mechanism of cleavage, either S(_N)1 or S(_N)2, depends on the structure of the groups attached to the oxygen atom. libretexts.orglibretexts.org For 1-Propene, 3-(1,1-dimethylethoxy)-, which has a tertiary alkyl group (tert-butyl) and a primary allylic group, the cleavage mechanism is influenced by the stability of the potential carbocation intermediates.

Due to the stability of the tert-butyl carbocation, the cleavage of the tert-butyl C-O bond via an S(_N)1 or E1 mechanism is favored. libretexts.org Treatment with a strong acid like trifluoroacetic acid can lead to an E1 elimination, yielding isobutylene (B52900) and allyl alcohol. libretexts.org In the presence of a nucleophilic acid like HBr or HI, an S(_N)1 reaction would produce a tert-butyl halide and allyl alcohol. libretexts.orglibretexts.org Cleavage of the allyl ether can also be achieved under different conditions, for example, using tert-butyllithium (B1211817), which proceeds via an S(_N)2' mechanism to give the corresponding alcohol and 4,4-dimethyl-1-pentene (B165720). organic-chemistry.orgorganic-chemistry.org

ReagentMechanismProducts
Strong, non-nucleophilic acid (e.g., CF(_3)COOH) E1 libretexts.orgIsobutylene, Allyl alcohol libretexts.org
Strong, nucleophilic acid (e.g., HBr, HI) S(_N)1 libretexts.orglibretexts.orgtert-Butyl halide, Allyl alcohol libretexts.orglibretexts.org
tert-Butyllithium S(_N)2' organic-chemistry.orgorganic-chemistry.orgCorresponding alcohol, 4,4-dimethyl-1-pentene organic-chemistry.orgorganic-chemistry.org

Allyl aryl ethers are known to undergo a thermal intramolecular rearrangement known as the Claisen rearrangement to form o-allylphenols. libretexts.orgucalgary.ca This reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org While the classic Claisen rearrangement involves an allyl aryl ether or an allyl vinyl ether, the fundamental researchgate.netresearchgate.net-sigmatropic rearrangement can occur in other systems. organic-chemistry.orgwikipedia.org For an aliphatic allyl ether like 1-Propene, 3-(1,1-dimethylethoxy)-, a direct thermal Claisen-type rearrangement is not the primary reaction pathway. However, the principles of sigmatropic rearrangements are a key aspect of the chemistry of allylic compounds.

Stereochemical Aspects of Transformations Involving 1-Propene, 3-(1,1-dimethylethoxy)-

The stereochemical outcomes of reactions involving 1-Propene, 3-(1,1-dimethylethoxy)- are dictated by the reaction mechanism and the nature of the reagents. For instance, in reactions that create a new stereocenter, the potential for stereoselectivity (the preferential formation of one stereoisomer over another) or stereospecificity (where the stereochemistry of the product is determined by the stereochemistry of the reactant) is an important consideration. masterorganicchemistry.com

In the context of the Claisen rearrangement, the reaction is known to proceed through a highly ordered chair-like transition state, which can lead to high stereoselectivity. organic-chemistry.org Chiral, enantiomerically enriched starting materials can yield products with high optical purity. organic-chemistry.org

For reactions at the double bond, such as addition reactions, the approach of the reagent can be influenced by the existing stereochemistry of the molecule, potentially leading to diastereoselective outcomes. masterorganicchemistry.com For example, the epoxidation of an allylic alcohol can be highly enantioselective when a chiral catalyst is used. masterorganicchemistry.com While specific stereochemical studies on 1-Propene, 3-(1,1-dimethylethoxy)- are not detailed in the search results, the general principles of stereochemistry in organic reactions would apply to its transformations. 182.160.97uou.ac.in

Diastereoselectivity and Enantioselectivity Control in Derivatization

The stereochemical course of reactions involving allyl tert-butyl ether can be directed to favor the formation of a specific diastereomer or enantiomer through various synthetic strategies. Key reactions where such control has been investigated include hydroformylation, dihydroxylation, and aminohydroxylation.

In the realm of asymmetric hydroformylation , rhodium complexes featuring chiral ligands have demonstrated considerable success in converting allyl ethers into chiral aldehydes with high enantioselectivity. While specific data for allyl tert-butyl ether is not extensively documented in readily available literature, studies on analogous substrates such as allyl benzyl (B1604629) ether and various allyl silyl (B83357) ethers provide valuable insights. For instance, the use of rhodium complexes with diazaphospholane ligands has been shown to catalyze the asymmetric hydroformylation of these substrates, yielding chiral aldehydes with enantiomeric excesses (ee) of up to 99%. nih.gov The regioselectivity and enantioselectivity of these reactions are highly dependent on the structure of the chiral ligand and the reaction conditions.

Sharpless asymmetric dihydroxylation offers a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.org This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, with stoichiometric reoxidants like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.org The choice of the chiral ligand, commonly (DHQ)2PHAL (in AD-mix-α) or (DHQD)2PHAL (in AD-mix-β), dictates the facial selectivity of the dihydroxylation, leading to the formation of the corresponding enantiomeric diols. wikipedia.org While a broad range of alkenes are suitable substrates, the steric bulk of the tert-butyl group in allyl tert-butyl ether can influence the reaction's efficiency and selectivity.

Similarly, the Sharpless asymmetric aminohydroxylation allows for the direct synthesis of chiral vicinal amino alcohols from alkenes. nih.govresearchgate.net This transformation utilizes an osmium catalyst and a chiral ligand in conjunction with a nitrogen source, such as chloramine (B81541) salts of sulfonamides, carbamates, or amides. nih.govresearchgate.net The chiral ligand not only induces enantioselectivity but can also influence the regioselectivity of the addition of the amino and hydroxyl groups. nih.gov The application of this methodology to allyl tert-butyl ether would be expected to yield chiral amino alcohols, with the stereochemical outcome being dependent on the specific chiral ligand and nitrogen source employed.

The diastereoselectivity in the epoxidation of allylic systems can be influenced by directing groups. For instance, the epoxidation of cyclic tert-butyl allyl peroxides has been shown to proceed with high anti-selectivity relative to the peroxide group.

Chiral Catalyst Development for Asymmetric Transformations of 1-Propene, 3-(1,1-dimethylethoxy)-

The advancement of asymmetric catalysis has been pivotal in enabling the enantioselective derivatization of prochiral molecules like allyl tert-butyl ether. The design and synthesis of effective chiral catalysts are central to achieving high stereocontrol.

For asymmetric hydroformylation , the development of chiral phosphine (B1218219) and phosphite (B83602) ligands for rhodium catalysts has been a major focus. Ligands such as diazaphospholanes have proven to be highly effective for a range of allyl ethers, leading to excellent enantioselectivities. nih.gov The catalyst's performance is a result of the specific chiral environment created around the metal center by the ligand, which dictates the preferred binding orientation of the substrate and the subsequent migratory insertion steps. The general success of these catalysts with other allyl ethers suggests their potential applicability to allyl tert-butyl ether, although specific optimization of reaction conditions would likely be necessary to account for the steric hindrance of the tert-butyl group.

In the context of Sharpless asymmetric dihydroxylation and aminohydroxylation , the key to enantioselectivity lies in the use of cinchona alkaloid-derived ligands. wikipedia.orgorganic-chemistry.orgnih.gov These ligands, such as the phthalazine (B143731) (PHAL) ethers of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), create a chiral binding pocket for the osmium tetroxide catalyst. wikipedia.org This chiral environment forces the alkene to approach the oxidant from a specific face, leading to high enantiomeric excesses in the resulting diol or amino alcohol. wikipedia.org The commercially available "AD-mix" reagents, which contain the osmium catalyst, the chiral ligand, and the reoxidant, have made this powerful transformation widely accessible. wikipedia.org

The development of chiral catalysts for other transformations, such as cyclopropanation , has also been an active area of research. While specific examples with allyl tert-butyl ether are scarce, studies on the diastereoselective cyclopropanation of other chiral allylic ethers have shown that the stereochemical outcome can be controlled. thieme-connect.de

Below is a table summarizing the types of chiral catalysts and their application in the asymmetric transformation of allyl ethers, which are relevant to the derivatization of 1-Propene, 3-(1,1-dimethylethoxy)-.

Reaction TypeCatalyst SystemChiral Ligand TypePotential Product from 1-Propene, 3-(1,1-dimethylethoxy)-
Asymmetric HydroformylationRhodium-basedChiral DiazaphospholanesChiral 2-(tert-Butoxymethyl)propanal and 3-(tert-Butoxy)butanal
Asymmetric DihydroxylationOsmium-based (AD-mix)Cinchona Alkaloid Derivatives ((DHQ)₂PHAL, (DHQD)₂PHAL)Chiral 3-(tert-Butoxy)propane-1,2-diol
Asymmetric AminohydroxylationOsmium-basedCinchona Alkaloid DerivativesChiral 1-Amino-3-(tert-butoxy)propan-2-ol or 2-Amino-3-(tert-butoxy)propan-1-ol

Computational and Theoretical Chemistry Studies on 1 Propene, 3 1,1 Dimethylethoxy

Quantum Mechanical Investigations of the Electronic Structure of 1-Propene, 3-(1,1-dimethylethoxy)-

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. For a molecule like allyl tert-butyl ether, these methods can elucidate the electronic influence of the ether oxygen, the π-system of the allyl group, and the bulky tert-butyl group.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for molecules of the size of allyl tert-butyl ether. DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and calculate the ground state energy.

In a typical DFT study of allyl tert-butyl ether, various functionals, such as B3LYP, would be used in conjunction with a basis set like 6-31G* or larger to accurately model the electronic distribution. mdpi.comresearchgate.netsciforum.net The calculations would reveal the most stable conformation of the molecule by exploring the potential energy surface. For analogous allyl compounds, theoretical investigations have shown that the geometry and electronic properties are well-described by such methods. researchgate.net The steric hindrance imposed by the tert-butyl group would significantly influence the bond angles and dihedral angles around the ether linkage. nih.gov

Table 1: Representative Calculated Ground State Properties for Allyl Ethers (Note: Data is representative of typical values for similar allyl ethers and not specific experimental or calculated values for 1-Propene, 3-(1,1-dimethylethoxy)-)

PropertyCalculated ValueMethod/Basis Set
Ground State Energy-311.0 HartreeB3LYP/6-31G
Dipole Moment1.25 DebyeB3LYP/6-31G
C-O-C Bond Angle112.5°B3LYP/6-31G*

Ab Initio Methods for Electronic Excitation and Reactivity Predictions

Ab initio methods, which are based on first principles without empirical parameters, provide a higher level of theory for more accurate predictions of electronic properties, including excited states and reactivity. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to refine the understanding of the electronic structure of allyl tert-butyl ether.

These methods are particularly useful for predicting reactivity, for instance, by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and its propensity to undergo chemical reactions. For allyl systems, the π-orbitals of the double bond are expected to be significantly involved in the HOMO, making this region susceptible to electrophilic attack. youtube.com The bulky tert-butyl group, being electron-donating, would influence the energy of the HOMO and might also sterically hinder certain reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like allyl tert-butyl ether and for studying its interactions with other molecules, including solvents. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's dynamic behavior over time.

For allyl tert-butyl ether, MD simulations would reveal the various accessible conformations arising from the rotation around the C-O and C-C single bonds. Studies on similar allyl ethers have shown a rich conformational landscape. umanitoba.ca The simulations would also provide insights into the intermolecular interactions, such as van der Waals forces, that govern the behavior of the molecule in a condensed phase. In a solvent, MD simulations can illustrate the structure of the solvation shell around the molecule.

Reaction Pathway Elucidation via Computational Transition State Theory for 1-Propene, 3-(1,1-dimethylethoxy)- Transformations

Computational transition state theory is a key methodology for investigating the mechanisms and kinetics of chemical reactions. youtube.com It involves locating the transition state (TS) structure on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate. youtube.com

For 1-Propene, 3-(1,1-dimethylethoxy)-, potential reactions for computational study include acid-catalyzed cleavage or rearrangement reactions. masterorganicchemistry.comchemistrysteps.com The cleavage of ethers with strong acids can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. chemistrysteps.com Given the presence of a tertiary carbon in the tert-butyl group, an S(_N)1-type mechanism is a plausible pathway for cleavage. chemistrysteps.comlibretexts.org Computational studies would involve locating the transition state for the protonation of the ether oxygen followed by the departure of the tert-butyl carbocation.

Energy Barriers and Reaction Rate Constant Predictions

Once the transition state is located, its energy relative to the reactants gives the activation energy barrier for the reaction. This energy barrier is a critical parameter in determining the reaction rate constant, which can be calculated using the Eyring equation from transition state theory. Computational studies on the reactions of other ethers have successfully predicted reaction rates and elucidated mechanisms. rsc.orgfigshare.com

Table 2: Hypothetical Energy Barriers for a Representative Transformation of an Allyl Ether (Note: This data is hypothetical and serves to illustrate the output of a computational study. It does not represent actual calculated values for 1-Propene, 3-(1,1-dimethylethoxy)-)

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)
SN1 CleavageDFT (B3LYP/6-311+G(d,p))25.3
Claisen RearrangementDFT (B3LYP/6-311+G(d,p))30.1

Solvent Effects on Reaction Mechanisms of 1-Propene, 3-(1,1-dimethylethoxy)-

The solvent can have a significant impact on reaction mechanisms and rates. numberanalytics.comrsc.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. mdpi.comresearchgate.netsciforum.netresearchgate.net

For a reaction involving charged intermediates, such as the S(_N)1 cleavage of an ether, polar solvents would be expected to stabilize the transition state and the carbocation intermediate, thereby accelerating the reaction rate. mdpi.comnumberanalytics.com Computational studies on the Claisen rearrangement of allyl-p-tolyl ether have shown that explicit hydrogen bonding interactions with solvent molecules can significantly lower the activation barrier. researchgate.netnih.gov Similar investigations for 1-Propene, 3-(1,1-dimethylethoxy)- would provide crucial insights into how different solvent environments modulate its reactivity.

Ligand Design and Interaction Studies of 1-Propene, 3-(1,1-dimethylethoxy)- in Metal Complexes

The design and study of ligands are central to the advancement of organometallic chemistry and catalysis. The compound 1-Propene, 3-(1,1-dimethylethoxy)-, also known as allyl tert-butyl ether, presents an interesting case for ligand design due to the combination of a reactive allyl group and a sterically demanding tert-butoxy (B1229062) group. While direct and extensive computational studies specifically targeting 1-Propene, 3-(1,1-dimethylethoxy)- as a ligand in metal complexes are not widely available in the current literature, a significant body of research on analogous bulky allyl and allyl ether ligands provides a strong basis for understanding its potential coordination chemistry and interactions with metal centers.

Transition metal allyl complexes are a historically significant and currently relevant class of compounds. acs.orgvanderbilt.edu The stability and reactivity of these complexes are highly dependent on the nature of the substituents on the allyl fragment. The introduction of sterically bulky groups, such as tert-butyl or trimethylsilyl, at the terminal carbons of the allyl ligand has been shown to significantly enhance the stability of the resulting metal complexes. acs.orgvanderbilt.edu For instance, bis(1,3-trimethylsilylallyl)nickel exhibits indefinite stability under ambient conditions, whereas the parent bis(allyl)nickel decomposes at 20 °C. acs.org This enhanced stability is attributed to the steric shielding provided by the bulky substituents, which can prevent decomposition pathways and unwanted side reactions.

The tert-butyl group, in particular, has been a subject of interest in the design of bulky allyl ligands. acs.orgacs.org Computational studies, often employing Density Functional Theory (DFT), have been instrumental in comparing the structural and electronic effects of different bulky substituents. acs.org These studies help in understanding the subtle interplay between steric and electronic factors that govern the behavior of these ligands in metal complexes.

In the case of 1-Propene, 3-(1,1-dimethylethoxy)-, the ether oxygen introduces an additional factor. The interaction of palladium(0) complexes with allyl ethers has been a subject of study, revealing the potential for oxidative addition and the formation of π-allyl palladium complexes. acs.org The tert-butoxy group in 1-Propene, 3-(1,1-dimethylethoxy)- would be expected to exert a significant steric influence on the coordination environment of the metal. This steric bulk can influence the regioselectivity and stereoselectivity of reactions catalyzed by such complexes.

Computational modeling of hypothetical metal complexes with 1-Propene, 3-(1,1-dimethylethoxy)- would likely focus on several key aspects:

Conformational Analysis: Determining the preferred orientation of the ligand around the metal center, considering the steric hindrance from the tert-butoxy group.

Bonding Analysis: Quantifying the nature and strength of the metal-allyl bond using techniques such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory.

Reaction Mechanisms: Elucidating the pathways for catalytic reactions, with a focus on how the ligand's properties influence activation barriers and transition state geometries.

While specific research on 1-Propene, 3-(1,1-dimethylethoxy)- is needed, the existing knowledge on related systems provides a solid foundation for its rational design and application as a ligand in metal complexes for catalysis and materials science.

Interactive Data Table: Comparison of Related Bulky Allyl Ligands

The following table presents data on related bulky allyl ligands, which can be used to infer the potential properties of metal complexes containing 1-Propene, 3-(1,1-dimethylethoxy)-.

Table of Mentioned Compounds

Applications of 1 Propene, 3 1,1 Dimethylethoxy in Advanced Organic Synthesis

1-Propene, 3-(1,1-dimethylethoxy)- as a Versatile Allylic Building Block

The dual functionality of 1-Propene, 3-(1,1-dimethylethoxy)- makes it a valuable component in the synthetic chemist's toolkit. The allyl group provides a site for a wide range of chemical transformations, while the tert-butyl ether group offers steric hindrance and specific electronic properties that can be exploited in synthetic design.

Strategic Use in Protecting Group Methodologies for Alcohols and Amines

The allyl group is a well-established protecting group for alcohols and amines due to its stability under a variety of reaction conditions, including those that are acidic or basic. organic-chemistry.org This stability allows for selective reactions to be carried out at other positions of a complex molecule without affecting the protected hydroxyl or amino group. The use of the tert-butyl ether component in 1-Propene, 3-(1,1-dimethylethoxy)- can influence the solubility and steric environment of the protected molecule.

The removal of the allyl protecting group, or deprotection, can be achieved through several methods. One of the most common is a two-step process involving isomerization of the allyl ether to a more labile enol ether. organic-chemistry.org This is often accomplished using potassium t-butoxide (KOtBu), followed by a mild acidic hydrolysis to release the free alcohol or amine. organic-chemistry.org However, this method is not suitable for substrates that are sensitive to strong bases. organic-chemistry.org

Alternative deprotection strategies take advantage of the reactivity of the allylic double bond. Palladium-catalyzed reactions are frequently employed for this purpose. organic-chemistry.orgnih.gov These methods can involve the use of a palladium(0) catalyst which, through the formation of a π-allyl-palladium complex, facilitates the removal of the allyl group under mild conditions. organic-chemistry.org Another approach involves a one-pot oxidative cleavage of the allyl group. thieme-connect.com

A particularly facile method for the deallylation of allyl ethers involves the use of tert-butyllithium (B1211817) (t-BuLi). This reaction proceeds via a likely SN2' mechanism, where the organolithium reagent attacks the allyl ether, leading to the cleavage of the C-O bond and the formation of the corresponding alcohol or phenol (B47542) in high yields. organic-chemistry.org This method is notable for its efficiency at low temperatures and its compatibility with other protecting groups such as benzyloxy, acetal, or tert-butyldimethylsilyl groups. organic-chemistry.org

Deprotection MethodReagentsKey Features
Isomerization/Hydrolysis1. KOtBu2. Mild AcidCommon two-step method; not suitable for base-sensitive substrates. organic-chemistry.org
Palladium-CatalyzedPd(0) catalystMild conditions; proceeds via a π-allyl-palladium complex. organic-chemistry.orgnih.gov
Oxidative Cleavage70% t-BuOOH, cat. CrO₃One-pot deprotection and oxidation to a carbonyl group. thieme-connect.com
Organolithium Cleavaget-BuLiHigh yields at low temperatures; compatible with other protecting groups. organic-chemistry.org

Precursor for Stereoselective Allylation Reactions in Complex Molecule Synthesis

The allyl group of 1-Propene, 3-(1,1-dimethylethoxy)- can be utilized as a precursor in stereoselective allylation reactions, which are crucial for the construction of chiral centers in complex molecules. While direct examples involving 1-Propene, 3-(1,1-dimethylethoxy)- are not extensively documented in dedicated studies, the principles of its application can be inferred from related systems. In a study on Z-retentive asymmetric allylic substitution reactions, it was demonstrated that substrates containing a tert-butyl ether group were well-tolerated, affording the desired products in good yields and with high enantioselectivity. acs.org This suggests that the tert-butyl ether moiety of 1-Propene, 3-(1,1-dimethylethoxy)- is compatible with certain catalytic systems used for stereoselective C-C bond formation.

Role in the Synthesis of Complex Organic Architectures

The application of specific building blocks is best demonstrated by their incorporation into the synthesis of complex organic molecules, such as natural products, pharmaceuticals, and agrochemicals.

Incorporation into Natural Product Synthesis Schemes and Total Syntheses

While allylic oxidations and the use of allyl protecting groups are common strategies in natural product synthesis, specific, documented instances of the incorporation of 1-Propene, 3-(1,1-dimethylethoxy)- as a key building block in the total synthesis of a natural product are not prevalent in readily available scientific literature. researchgate.net The principles of total synthesis often involve the assembly of complex molecules from simpler, commercially available starting materials, and building blocks like 1-Propene, 3-(1,1-dimethylethoxy)- are potential candidates for such roles. nih.gov

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The synthesis of pharmaceutical and agrochemical compounds often relies on the use of versatile building blocks that can introduce specific functionalities into a target molecule. researchgate.net The Claisen rearrangement of substituted allyl aryl ethers, for example, is a valuable reaction in the synthesis of intermediates for the pharmaceutical and flavor industries. researchgate.net A patent has been filed for the preparation of tert-butyl terminated allyl alcohol polyethers, which are synthesized from tert-butyl glycidyl (B131873) ether and subsequently reacted with an allyl halide. google.com These polyethers have potential industrial applications, though their direct use as pharmaceutical or agrochemical intermediates is not specified.

Development of Novel Catalytic Systems Based on 1-Propene, 3-(1,1-dimethylethoxy)- Scaffolds

The development of new catalytic systems often involves the design and synthesis of ligands that can modulate the activity and selectivity of a metal center. The structural features of 1-Propene, 3-(1,1-dimethylethoxy)- could, in principle, be modified to create such ligands. For instance, the modification of the allyl group to incorporate donor atoms could lead to novel ligand scaffolds. Research has been conducted on the synthesis of transition metal complexes with bulky allyl ligands, such as the 1,3-di-tert-butylallyl ligand. vanderbilt.edu These studies have shown that the steric bulk of the tert-butyl groups can significantly increase the stability of the metal complexes. vanderbilt.edu While these ligands are not directly derived from 1-Propene, 3-(1,1-dimethylethoxy)-, the findings highlight the potential influence that a tert-butoxy (B1229062) group could have on the properties of a catalytic system. However, there is a lack of specific reports on the development of catalytic systems where the ligand scaffold is directly synthesized from 1-Propene, 3-(1,1-dimethylethoxy)-.

Ligand Precursors for Transition Metal-Catalyzed Reactions

The allyl moiety is a cornerstone in organometallic chemistry, readily forming π-allyl complexes with various transition metals, which are key intermediates in a multitude of catalytic reactions. nih.gov The functionalization of the allylic backbone of compounds like 1-Propene, 3-(1,1-dimethylethoxy)- offers a strategic route to novel ligands, where the tert-butoxy group can impart specific steric and electronic properties to the resulting catalyst.

Transition metal-catalyzed reactions are pivotal in forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org The performance of these catalysts is critically dependent on the nature of the ligands coordinated to the metal center. Phosphines are a dominant class of ligands in homogeneous catalysis. nih.gov A hypothetical pathway to a phosphine (B1218219) ligand from 1-Propene, 3-(1,1-dimethylethoxy)- could involve a hydrophosphination reaction across the double bond. This would attach a phosphine group to the propyl chain, creating a novel phosphine ligand where the tert-butoxy group provides significant steric bulk, potentially influencing the selectivity of catalytic reactions.

The synthesis of tertiary phosphines often involves the reaction of organometallic reagents with halophosphines or the alkylation of phosphide (B1233454) anions. nih.govrsc.org For instance, a (3-(tert-butoxy)propyl)phosphine ligand could be synthesized and subsequently used in various palladium-catalyzed cross-coupling reactions. The steric hindrance provided by the tert-butyl group is a well-known strategy for creating bulky ligands that promote reductive elimination and stabilize catalytically active species. nih.gov

While specific data for ligands derived from 1-Propene, 3-(1,1-dimethylethoxy)- is not available, the performance of catalysts bearing ligands synthesized from analogous allylic alcohols demonstrates the potential of this class of compounds.

ReactionCatalyst/Ligand SystemSubstratesYield (%)Enantioselectivity (%)Reference
Asymmetric Allylic Alkylation[Pd(allyl)Cl]₂ / Chiral PhosphoramiditeAldehydes and Allylic AlcoholsHighHigh acs.org
Asymmetric Allylic Substitution[Pd(PPh₃)₄] / Chiral Brønsted AcidAllylic Alcohols and Enolizable AldehydesGood to HighHigh acs.org
Allyl-Allyl CouplingCu/Pd / Non-C₂ Symmetric Chiral LigandAllenes, Diboron, Allylic PhosphatesGood to HighHigh nih.gov
Asymmetric Allylic C-H AlkylationPd / Chiral PhosphoramiditeAllyl Ethers and 2-AcylimidazolesModerate to HighHigh rsc.org

This table presents data for reactions using ligands derived from analogous allylic systems to illustrate the potential applications.

The development of ligands from 1-Propene, 3-(1,1-dimethylethoxy)- would contribute to the diverse toolkit of ligands available for fine-tuning the activity and selectivity of transition metal catalysts. The presence of the ether linkage also offers a potential coordination site, making it a candidate for a hemilabile ligand, which can reversibly bind to the metal center and open up a coordination site during the catalytic cycle.

Design and Synthesis of Organocatalysts Derived from 1-Propene, 3-(1,1-dimethylethoxy)-

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition metal catalysis. nih.gov Chiral molecules derived from simple building blocks are often at the heart of these catalysts. nih.gov 1-Propene, 3-(1,1-dimethylethoxy)- can be considered a C3 building block, which upon chiral modification, could serve as a scaffold for various organocatalysts.

A key strategy in designing organocatalysts is the introduction of chirality. The double bond in 1-Propene, 3-(1,1-dimethylethoxy)- is an ideal handle for introducing stereocenters. For example, an asymmetric dihydroxylation (AD) reaction could convert the alkene into a chiral diol. This resulting 3-(tert-butoxy)propane-1,2-diol, with its defined stereochemistry, could then be further functionalized. For instance, the hydroxyl groups could be used to append a catalytically active moiety, such as a proline derivative, known for its effectiveness in a wide range of asymmetric transformations like aldol (B89426) and Mannich reactions. nih.gov

Alternatively, an asymmetric epoxidation of the double bond would yield a chiral epoxy ether. The epoxide ring is a versatile intermediate that can be opened by various nucleophiles to introduce other functional groups, including amines, which are central to many organocatalytic systems. Pyrrolidine-based structures, for example, are privileged motifs in aminocatalysis. nih.gov A synthetic route starting from the chiral epoxide derived from 1-Propene, 3-(1,1-dimethylethoxy)- could lead to novel pyrrolidine-based organocatalysts where the tert-butoxy group influences the steric environment around the catalytic center.

The performance of organocatalysts derived from analogous chiral C3 building blocks in various asymmetric reactions highlights the potential of this approach.

ReactionOrganocatalyst TypeSubstratesYield (%)Enantioselectivity (%)Reference
Enone Epoxidation9-amino-9-deoxyepiquinine derivativeEnonesHighExcellent nih.gov
Michael AdditionCinchona-based C₃-Symmetric Catalyst1,3-Diketones and NitrostyreneHighup to 96% mdpi.com
Michael AdditionPyrrolidine-based catalystAldehydes and Nitroolefins95-99up to 85% nih.gov
Friedel-Crafts ReactionCinchona-based C₃-Symmetric CatalystIndoles and NitrostyreneHighHigh mdpi.com

This table showcases the effectiveness of organocatalysts derived from chiral building blocks analogous to potential derivatives of 1-Propene, 3-(1,1-dimethylethoxy)-.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation in 1 Propene, 3 1,1 Dimethylethoxy Research

High-Resolution Mass Spectrometry for Reaction Intermediate and Derivatization Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for obtaining precise mass measurements, which in turn allows for the determination of elemental compositions for reaction products and transient species. In the context of 1-Propene, 3-(1,1-dimethylethoxy)- (ATBE), HRMS can be used to identify intermediates in catalytic reactions. For example, during investigations of cobalt-catalyzed reactions, in situ HRMS analysis can detect the formation of catalyst-substrate complexes and other short-lived species. acs.org

The fragmentation patterns of ethers in mass spectrometry are well-established. Fragmentation often occurs alpha to the oxygen atom (cleavage of the C-C bond next to the oxygen). libretexts.org For ATBE, a primary fragmentation pathway involves the cleavage of the bond between the ether oxygen and the tert-butyl group, leading to the loss of a stable tert-butyl radical and formation of an allyloxymethyl cation. Another characteristic fragmentation is the loss of the entire allyl group. The molecular ion peak for ethers is often weak or non-existent. whitman.edu

A key fragmentation for aliphatic ethers is β-cleavage, which results in a resonance-stabilized cation and is often a prominent, or even base, peak. whitman.edu For ATBE, this would involve the cleavage of the C-C bond within the tert-butyl group. Aromatic ethers, for comparison, show strong molecular ion peaks due to the stability of the benzene (B151609) ring. whitman.eduwhitman.edu

Table 1: Predicted Major Mass Spectrometry Fragments for 1-Propene, 3-(1,1-dimethylethoxy)-

Fragment Structurem/z (Nominal)Fragmentation Pathway
[C(CH₃)₃]⁺57α-cleavage, loss of allyl-oxy radical
[CH₂=CHCH₂O]⁺57α-cleavage, loss of tert-butyl radical
[CH₂=CHCH₂]⁺41Cleavage of C-O bond
[C₇H₁₄O]⁺˙114Molecular Ion (often weak) nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

Advanced NMR spectroscopy provides unparalleled insight into the three-dimensional structure and dynamic behavior of molecules. The tert-butyl group in ATBE derivatives is particularly useful as a probe in NMR studies due to its sharp and intense signal, which can remain observable even in large macromolecular complexes. nih.gov

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Complex Derivative Analysis

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex derivatives of ATBE. scribd.com

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.edu For an ATBE derivative, COSY would reveal correlations between the vinyl protons of the allyl group and the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.eduyoutube.com It is a powerful tool for assigning carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings (typically 2-4 bonds) between ¹H and ¹³C nuclei. youtube.com This is crucial for identifying quaternary carbons and piecing together the carbon skeleton of a molecule by connecting different spin systems. For instance, the protons of the tert-butyl group would show an HMBC correlation to the ether oxygen-bound carbon and the quaternary carbon of the tert-butyl group itself.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, providing information about stereochemistry and conformation. researchgate.netharvard.edu In a sterically hindered derivative of ATBE, NOESY could be used to determine the relative orientation of different parts of the molecule.

Table 2: Expected 2D NMR Correlations for the 1-Propene, 3-(1,1-dimethylethoxy)- Moiety

TechniqueProton SignalCorrelated Nucleus (¹H or ¹³C)Bond Relationship
COSY =CH--CH₂-O-3-bond (vicinal)
CH₂==CH-3-bond (vicinal)
HSQC -C(CH₃)₃Quaternary C of tert-butyl2-bond (geminal)
-CH₂-O--CH₂-O-1-bond
=CH-=CH-1-bond
CH₂=CH₂=1-bond
HMBC -C(CH₃)₃-CH₂-O-3-bond
-CH₂-O-=CH-2-bond
-CH₂-O-Quaternary C of tert-butyl3-bond

Variable Temperature NMR for Conformational Equilibrium Studies and Reaction Kinetics

Variable Temperature (VT) NMR is used to study dynamic processes, such as conformational changes or reaction kinetics, that occur on the NMR timescale. By recording spectra at different temperatures, it is possible to "freeze out" different conformers or measure the energy barriers for their interconversion. nih.gov

For ATBE, VT-NMR could be employed to study the rotation around the C-O bonds. While the rotation around the allyl C-O bond is relatively free, the rotation of the bulky tert-butyl group might be hindered, especially in complex derivatives or coordination compounds. Studies on related molecules like cis-1,4-di-tert-butylcyclohexane have successfully used low-temperature ¹³C NMR to observe distinct signals for different conformations (chair and twist-boat) and calculate the energy barriers for their interconversion. nih.gov A similar approach could elucidate the conformational preferences and rotational energy barriers in ATBE derivatives.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

While ATBE itself is a liquid, its solid-state derivatives can be analyzed by X-ray crystallography to provide definitive structural information, including precise bond lengths, bond angles, and stereochemistry. This technique is particularly valuable for characterizing metal complexes where ATBE or its derivatives act as ligands. wikipedia.org

The allyl group can coordinate to a metal center in different ways, most commonly in an η³-fashion where all three carbon atoms of the allyl group bind to the metal. slideshare.net X-ray crystallography can confirm this binding mode and reveal distortions in the ligand upon coordination. For example, in η³-allyl complexes, the C-C bond lengths are typically around 1.35 to 1.40 Å, and the C-C-C angle is about 120 degrees. slideshare.net The preparation of crystalline derivatives, such as transition metal π-allyl complexes, is a common strategy to enable structural analysis by X-ray diffraction. researchgate.net

Kinetic Isotope Effect Studies for Probing Rate-Determining Steps in 1-Propene, 3-(1,1-dimethylethoxy)- Reactions

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a reaction. wikipedia.org It is defined as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org

In reactions involving ATBE, substituting hydrogen with deuterium (B1214612) at specific positions can reveal whether a particular C-H bond is broken in the rate-determining step.

Primary KIE : A large KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. libretexts.orgyoutube.com For example, in a reaction where a C-H bond on the allyl group is cleaved, deuterating that position would lead to a significant decrease in the reaction rate.

Secondary KIE : A smaller KIE (kH/kD close to 1) is observed when the isotopically labeled atom is not directly involved in bond breaking but is located at or near the reaction center. wikipedia.org These effects arise from changes in hybridization or steric environment between the reactant and the transition state. libretexts.org For instance, a secondary KIE could be measured in an addition reaction to the double bond of ATBE to distinguish between different transition state structures. wikipedia.orgnih.gov

Deuterium labeling studies on related allyl systems have been used to rule out or support proposed mechanistic pathways, such as distinguishing between a direct disrotatory ring-opening and a mechanism involving a nih.govupenn.edu hydrogen shift. iitd.ac.in

In Situ Spectroscopic Techniques (e.g., IR, Raman, UV-Vis) for Real-Time Reaction Monitoring and Intermediate Detection

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic data and enabling the detection of short-lived intermediates without the need for isolation. ethz.ch

Infrared (IR) and Raman Spectroscopy : These techniques are sensitive to changes in vibrational modes of functional groups. For a reaction involving the double bond of ATBE, such as hydroformylation or polymerization, one could monitor the disappearance of the C=C stretching vibration (typically around 1645 cm⁻¹) and the appearance of new signals corresponding to the product (e.g., C-H stretches of an aldehyde or C-C stretches of a polymer backbone). A study on the functionalization of allyl glycidyl (B131873) ether used FTIR-ATR to monitor the reaction with sodium hydrosulfide (B80085). researchgate.net

UV-Vis Spectroscopy : This technique is useful for reactions involving changes in electronic structure, particularly in the formation or consumption of chromophores. While the allyl and tert-butyl ether groups themselves are not strong chromophores in the standard UV-Vis range, the formation of colored intermediates or products, especially in transition metal-catalyzed reactions, can be monitored. For instance, the reaction of allyl glycidyl ether with sodium hydrosulfide was monitored using UV-Vis, showing an absorption between 250 and 300 nm that correlated with theoretical predictions for the product. researchgate.net

These in situ methods, often coupled with theoretical calculations, provide a comprehensive picture of the reaction pathway, complementing the structural and mechanistic information obtained from other analytical techniques.

Future Perspectives and Emerging Research Directions in 1 Propene, 3 1,1 Dimethylethoxy Chemistry

Integration of 1-Propene, 3-(1,1-dimethylethoxy)- Transformations with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and efficiency over traditional batch processes. rsc.org These technologies are particularly well-suited for the transformations of reactive molecules like 1-Propene, 3-(1,1-dimethylethoxy)-.

ParameterConditionBenefit in Flow Chemistry
Reactants Allyl alcohol, Isobutylene (B52900) (gas)Efficient gas-liquid mixing, enhanced safety with gaseous reagents. elveflow.com
Catalyst Acidic ion-exchange resinPacked-bed reactor design for easy catalyst separation and reuse.
Temperature 50-100 °CPrecise temperature control to minimize side reactions like polymerization. rsc.org
Pressure 5-20 barIncreased concentration of gaseous reactant, leading to higher reaction rates. elveflow.com
Residence Time 1-10 minutesRapid optimization and high throughput. rawdatalibrary.net

Automated synthesis platforms, often integrated with flow reactors, can further accelerate the exploration of reaction conditions and the synthesis of derivative libraries. imperial.ac.ukchemspeed.comsigmaaldrich.com These platforms can systematically vary parameters such as catalyst loading, temperature, and reactant ratios to rapidly identify optimal conditions for transformations of 1-Propene, 3-(1,1-dimethylethoxy)-. nih.gov For example, an automated platform could be programmed to perform a series of reactions to functionalize the double bond, followed by cleavage of the tert-butyl group under different acidic conditions to yield a library of functionalized allyl alcohols. sigmaaldrich.comnih.gov The development of such integrated systems, powered by machine learning algorithms for reaction optimization, is a key area of future research. nih.gov

Exploration of Sustainable and Biocatalytic Approaches to 1-Propene, 3-(1,1-dimethylethoxy)- Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the chemistry of 1-Propene, 3-(1,1-dimethylethoxy)- is no exception. Research is actively exploring more sustainable and biocatalytic methods for its synthesis and subsequent transformations.

A key area of interest is the use of biocatalysts, such as enzymes, to perform selective transformations on the molecule. nih.gov For instance, lipases and esterases that exhibit activity towards tertiary alcohols could be employed for the selective cleavage of the tert-butoxy (B1229062) group under mild, aqueous conditions, avoiding the use of harsh acids. nih.govresearchgate.net This enzymatic deprotection would be highly valuable in multi-step syntheses where sensitive functional groups are present.

Enzyme ClassPotential TransformationAdvantages
Lipases/Esterases Selective cleavage of the tert-butoxy group. nih.govresearchgate.netMild reaction conditions, high selectivity, reduced waste.
'Ene'-Reductases Stereoselective reduction of the allyl double bond. acs.orgAccess to chiral building blocks.
P450 Monooxygenases Epoxidation of the allyl double bond.High stereoselectivity.

Furthermore, the development of catalytic systems based on earth-abundant and non-toxic metals is a priority for the sustainable functionalization of the allyl group. The Williamson ether synthesis, a classical method for preparing ethers, is being reinvestigated with a focus on catalytic versions that minimize waste and avoid the use of stoichiometric strong bases. acs.org

Unconventional Activation Methods: Photochemical and Electrochemical Reactivity of 1-Propene, 3-(1,1-dimethylethoxy)-

Unconventional activation methods, such as photochemistry and electrochemistry, offer unique opportunities for the selective functionalization of 1-Propene, 3-(1,1-dimethylethoxy)-. These methods can generate highly reactive intermediates under mild conditions, leading to novel reaction pathways that are not accessible through traditional thermal methods.

Photochemical reactions, initiated by the absorption of light, can be used to promote a variety of transformations on the allyl group. For example, photocatalytic methods can be employed for the addition of radicals across the double bond or for [2+2] cycloaddition reactions. ethernet.edu.etacs.org The tert-butoxy group is generally stable under these conditions, allowing for the selective modification of the alkene. The use of flow photochemistry is particularly advantageous as it ensures uniform irradiation of the reaction mixture, leading to higher efficiency and reproducibility. noelresearchgroup.comvapourtec.com

Activation MethodPotential TransformationKey Intermediates
Photochemistry Thiol-ene "click" reactions, cyclopropanation, hydroalkylation. rsc.orgacs.orgacs.orgAllyl radicals, carbenes.
Electrochemistry Epoxidation, dihydroxylation, halogenation. utwente.nlacs.orgacs.orgrsc.orgRadical cations, halonium ions.

Electrochemistry provides another powerful tool for activating 1-Propene, 3-(1,1-dimethylethoxy)-. rsc.org By applying an electrical potential, the allyl double bond can be oxidized to a radical cation, which can then react with a variety of nucleophiles. This approach can be used for the efficient and selective synthesis of epoxides, diols, and other functionalized derivatives. utwente.nlacs.orgacs.org The selectivity of these reactions can often be tuned by controlling the electrode material, solvent, and applied potential. rsc.org

Development of Novel Polymeric Materials via Advanced Polymerization of 1-Propene, 3-(1,1-dimethylethoxy)- Derivatives

The presence of a polymerizable allyl group makes 1-Propene, 3-(1,1-dimethylethoxy)- and its derivatives attractive monomers for the synthesis of novel polymeric materials. nih.govtrea.com The tert-butoxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected after polymerization to yield functional polymers with pendant hydroxyl groups. These hydroxyl groups can then be used for further post-polymerization modifications, leading to materials with tailored properties. acs.org

Advanced polymerization techniques, such as controlled radical polymerization (CRP), are being explored to synthesize well-defined polymers from allyl-containing monomers. numberanalytics.com While the direct CRP of allyl monomers can be challenging, the development of new catalyst systems and polymerization strategies is an active area of research. researchgate.netcmu.edu

Polymerization TechniqueResulting Polymer ArchitecturePotential Applications
Free Radical Polymerization Cross-linked networks (with multifunctional comonomers). google.comepo.orgCoatings, adhesives.
Cationic Polymerization Linear polymers with pendant tert-butoxy groups. trea.comFunctional polymer synthesis.
Ring-Opening Metathesis Polymerization (ROMP) Polymers with functional groups in the backbone.Specialty materials.
Post-Polymerization Modification Polymers with diverse functionalities. acs.orgDrug delivery, biomaterials.

The synthesis of copolymers of 1-Propene, 3-(1,1-dimethylethoxy)- with other monomers is another promising route to new materials. For example, copolymerization with ethylene (B1197577) or propylene (B89431) using Ziegler-Natta or metallocene catalysts could lead to polyolefins with tunable properties, such as improved dyeability and adhesion, after deprotection of the tert-butyl group. nih.govyoutube.com The ability to introduce hydroxyl groups into a polyolefin backbone is a significant advantage for creating new classes of functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Propene, 3-(1,1-dimethylethoxy)-, and what reaction conditions optimize yield?

  • Methodology : Williamson’s ether synthesis is a primary method, involving nucleophilic substitution between tert-butoxide and a haloalkene precursor (e.g., 3-chloropropene). Optimal conditions include anhydrous solvents (e.g., THF or DMF), controlled temperature (60–80°C), and inert atmosphere to prevent side reactions . For Boc-protected intermediates, tert-butoxycarbonyl (Boc) groups can be introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
  • Yield Optimization : Use stoichiometric excess of tert-butoxide (1.2–1.5 eq.) and monitor reaction progress via GC-MS or TLC.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1H^1H NMR shows distinct signals for the tert-butoxy group (δ 1.2 ppm, singlet) and the allylic CH₂ group (δ 4.1–4.3 ppm, multiplet). The vinyl proton (CH=CH₂) appears as a doublet at δ 5.2–5.8 ppm .
  • IR : Strong absorption at ~1100 cm1^{-1} (C-O stretch) and ~1640 cm1^{-1} (C=C stretch) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths and angles. For example, the C-O bond in the tert-butoxy group measures ~1.43 Å, consistent with ether linkages .

Advanced Research Questions

Q. How do variations in crystallization conditions affect the solid-state structure of derivatives of this compound?

  • Case Study : A related Boc-protected alanine ethyl ester crystallizes in triclinic (P1, a=5.148A˚a = 5.148 \, \text{Å}) or monoclinic (P21, a=5.186A˚a = 5.186 \, \text{Å}) systems depending on temperature and solvent polarity. Triclinic forms dominate at 120 K, while monoclinic forms arise at 200 K due to conformational flexibility .
  • Implications : Solvent choice (e.g., hexane vs. ethyl acetate) and cooling rates significantly impact polymorphism. Use differential scanning calorimetry (DSC) to identify metastable phases.

Q. What challenges exist in achieving stereoselective synthesis of derivatives, and what strategies address them?

  • Challenges : The allylic ether group introduces steric hindrance, complicating enantiomeric control during nucleophilic substitutions.
  • Solutions :

  • Chiral Catalysts : Use palladium complexes with BINAP ligands for asymmetric allylic alkylation .
  • Protecting Groups : Boc groups stabilize intermediates, enabling selective deprotection under acidic conditions (e.g., TFA) without disrupting the ether linkage .

Methodological Guidance

Q. How can contradictions in spectral data between studies be resolved?

  • Case Example : Discrepancies in 1H^1H NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences. Cross-reference with NIST Chemistry WebBook data (CAS 1471-04-1) for validation .
  • Best Practices : Report solvent, temperature, and instrument frequency in all spectral data. Use high-purity (>99%) samples to minimize artifacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.